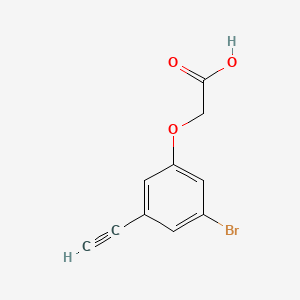
2-(3-Bromo-5-ethynylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a phenoxyacetic acid moiety. It is a derivative of phenoxyacetic acid, which is known for its applications in various chemical and biological fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-ethynylphenol using bromine in the presence of a suitable solvent and catalyst . The resulting 3-bromo-5-ethynylphenol is then reacted with chloroacetic acid under basic conditions to yield 2-(3-Bromo-5-ethynylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(3-Bromo-5-ethynylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Coupling: Products include biaryl compounds or other complex organic molecules.
科学的研究の応用
2-(3-Bromo-5-ethynylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-5-ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Bromoacetic acid: A simpler analog with a bromine atom and acetic acid moiety.
3-Bromo-5-ethynylphenol: A precursor in the synthesis of 2-(3-Bromo-5-ethynylphenoxy)acetic acid.
Phenoxyacetic acid: The parent compound with a phenoxy group attached to acetic acid.
Uniqueness
This compound is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H7BrO3 |
|---|---|
分子量 |
255.06 g/mol |
IUPAC名 |
2-(3-bromo-5-ethynylphenoxy)acetic acid |
InChI |
InChI=1S/C10H7BrO3/c1-2-7-3-8(11)5-9(4-7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13) |
InChIキー |
SABGSBHXKFVPSI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC(=C1)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



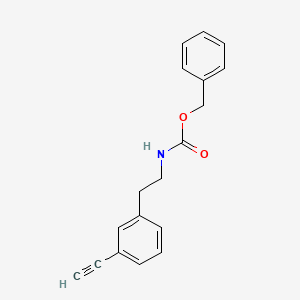
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
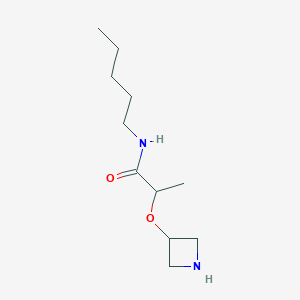
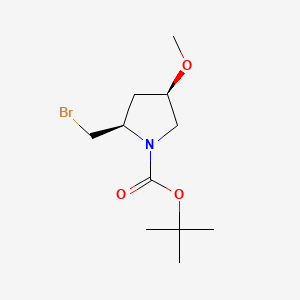
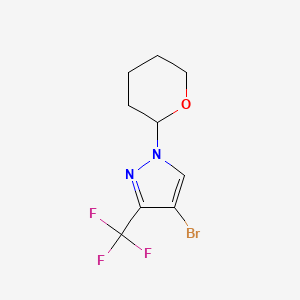
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
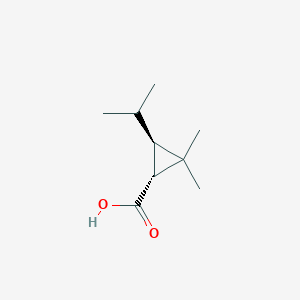
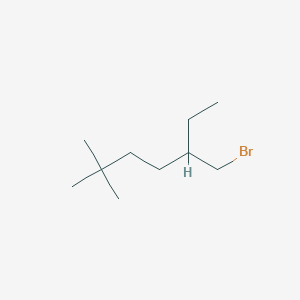
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)
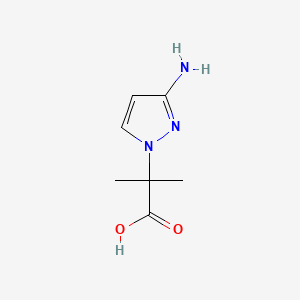

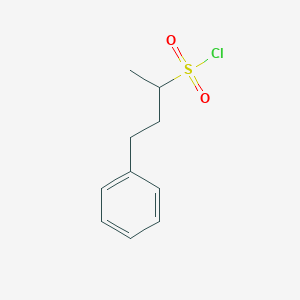
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
